molecular formula C15H13N3O2 B6043463 4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine

4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine

Cat. No.: B6043463
M. Wt: 267.28 g/mol
InChI Key: BDMNVSUUVUANCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine, also known as FMAU, is a pyrimidine analog that has been extensively studied for its potential applications in cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells and has been investigated for its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine is a nucleoside analog that inhibits DNA synthesis by blocking the activity of thymidine kinase, an enzyme that is involved in the synthesis of DNA. By inhibiting thymidine kinase, this compound prevents the incorporation of thymidine into DNA, leading to the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA synthesis, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine is its potential use in imaging cancer cells using PET. This technique allows for the visualization of cancer cells in vivo, which can be useful for diagnosis and monitoring of cancer progression. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are a number of future directions for research on 4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine. One potential area of investigation is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential long-term effects of this compound on healthy cells and tissues.

Synthesis Methods

4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methoxyphenylpyrimidine with furfural in the presence of a catalyst. Another method involves the reaction of 2,4-dichloro-5-methoxy-pyrimidine with furfurylamine followed by dechlorination and N-alkylation.

Scientific Research Applications

4-(2-furyl)-N-(4-methoxyphenyl)-2-pyrimidinamine has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that this compound inhibits the growth of cancer cells by inhibiting DNA synthesis. This compound has also been investigated for its potential use in imaging cancer cells using positron emission tomography (PET).

Properties

IUPAC Name

4-(furan-2-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-12-6-4-11(5-7-12)17-15-16-9-8-13(18-15)14-3-2-10-20-14/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMNVSUUVUANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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